1-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)-4-phenylpiperazine
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Overview
Description
The compound is a complex organic molecule that includes several functional groups and structural features common in pharmaceutical compounds . These include a piperazine ring, a phenyl ring, and an oxadiazole ring. Piperazine rings are common in many drugs and have various therapeutic applications . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds often involve various types of coupling reactions . For instance, the formation of the piperazine ring can be achieved through the reaction of a secondary amine with a suitable dihalide .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent parts, including aromaticity in the phenyl and oxadiazole rings, and the potential for hydrogen bonding in the piperazine ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and piperazine groups could enhance solubility in polar solvents .
Scientific Research Applications
Tuberculostatic Activity
Phenylpiperazine derivatives have been synthesized and tested for their in vitro tuberculostatic activity. Compounds with oxadiazole moieties showed minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml, indicating their potential as antimicrobial agents against tuberculosis (H. Foks et al., 2004).
Sigma Ligands Affinity
Compounds with phenylpiperazine structures, especially those substituted with fluorophenyl groups, have demonstrated high affinity for sigma 1 and sigma 2 binding sites. These findings suggest their utility in neurological research and potential therapeutic applications for disorders involving sigma receptors (J. Perregaard et al., 1995).
Antimicrobial and Enzyme Inhibitory Activities
Novel compounds incorporating fluorophenylpiperazine units have been shown to possess antimicrobial activity against a variety of microorganisms. Some derivatives displayed significant antiurease and antilipase activities, suggesting their potential in the treatment of diseases caused by these enzymes (Serap Başoğlu et al., 2013).
Antitumor Activities
Derivatives of phenylpiperazine have been synthesized with different substituents and evaluated for their antitumor activities. The structural modifications in these compounds have led to variations in their efficacy against tumor cell lines, highlighting the importance of molecular architecture in designing anticancer agents (H. Naito et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2/c26-21-8-6-19(7-9-21)24-27-25(33-28-24)20-10-12-29(13-11-20)18-23(32)31-16-14-30(15-17-31)22-4-2-1-3-5-22/h1-9,20H,10-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIZMLLSELRHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)-4-phenylpiperazine |
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